molecular formula C5H9FO4 B8082804 2-Fluoro-2-deoxy-D-arabinose

2-Fluoro-2-deoxy-D-arabinose

Cat. No.: B8082804
M. Wt: 152.12 g/mol
InChI Key: RTUWTJAKZMHWBQ-KKQCNMDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-deoxy-D-arabinose is a useful research compound. Its molecular formula is C5H9FO4 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antisense Oligonucleotide Substrate : 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides (2'F-ANA) are substrates for RNase H, an enzyme involved in reducing target RNA levels in vivo through antisense oligonucleotides. 2'F-ANA shows enhanced RNA affinity compared to DNA and phosphorothioate DNA. This indicates a potential role in genetic therapies and research (Wilds & Damha, 2000).

  • Chemoenzymatic Synthesis : The compound has been used in the chemoenzymatic synthesis of clofarabine and related nucleosides. This process involves converting 2-deoxy-2-fluoro-D-arabinose into its phosphate, followed by condensation with various bases, demonstrating its versatility in synthesizing nucleoside analogs (Fateev et al., 2014).

  • Synthesis of Derivatives : A novel synthesis approach for 2-deoxy-2-fluoro-aldoses and their derivatives has been developed. This method allows for the synthesis of 2-deoxy-2-fluoro-D-galactose- and -D-arabinose-derivatives, highlighting its utility in producing various sugar derivatives for research and therapeutic applications (Albert, Dax, & Ortner, 1998).

  • Antisense Drug Design : The compound's antisense properties have led to research into optimizing synthetic procedures for various 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides, which are promising for antisense drug development (Elzagheid, Viazovkina, & Damha, 2003).

  • Nucleic Acid Duplex Stability : Research into the influence of nucleotide modifications at the C2' position on the duplex stability of poly(A) RNA has shown that 2'-deoxy-2'-fluoro-arabinose nucleotides significantly destabilize poly(A) duplex formation. This finding is important for designing molecules selectively responsive to specific conditions (Copp et al., 2017).

  • Synthesis of Radiolabeled Compounds : The synthesis of radiolabeled compounds such as [18F]-FMAU using 2'-deoxy-2'-fluoro-β-D-arabinofuranosyluracil has been reported, indicating its application in the field of radiopharmaceuticals (Alauddin, Conti, & Fissekis, 2002).

Properties

IUPAC Name

(2R,3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUWTJAKZMHWBQ-KKQCNMDGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-deoxy-D-arabinose
Reactant of Route 2
2-Fluoro-2-deoxy-D-arabinose
Reactant of Route 3
2-Fluoro-2-deoxy-D-arabinose
Reactant of Route 4
2-Fluoro-2-deoxy-D-arabinose
Reactant of Route 5
2-Fluoro-2-deoxy-D-arabinose
Reactant of Route 6
2-Fluoro-2-deoxy-D-arabinose

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